Trimethylenediamine, N,N'-bis(o-chlorobenzyl)-, dihydrochloride
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Overview
Description
Trimethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride is a chemical compound with the molecular formula C20H26Cl2N2.2HCl and a molecular weight of 438.30 g/mol . This compound is known for its applications in medicinal chemistry and has been studied for its potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride typically involves the reaction of hexamethylenediamine with o-chlorobenzyl chloride in the presence of a suitable base . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
Trimethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium azide and potassium cyanide are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Trimethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Trimethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride involves its interaction with specific molecular targets in biological systems. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, including the modulation of metabolic pathways and the suppression of disease-related processes .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride
- 1,4-Cyclohexanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride
Uniqueness
Trimethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
2056-19-1 |
---|---|
Molecular Formula |
C17H22Cl4N2 |
Molecular Weight |
396.2 g/mol |
IUPAC Name |
N,N'-bis[(2-chlorophenyl)methyl]propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C17H20Cl2N2.2ClH/c18-16-8-3-1-6-14(16)12-20-10-5-11-21-13-15-7-2-4-9-17(15)19;;/h1-4,6-9,20-21H,5,10-13H2;2*1H |
InChI Key |
USAAVKOPISTKKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCCNCC2=CC=CC=C2Cl)Cl.Cl.Cl |
Origin of Product |
United States |
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